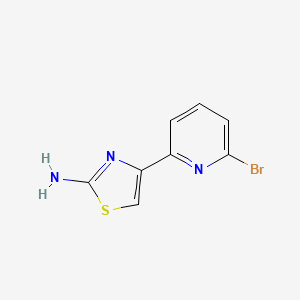
4-(6-Bromopyridin-2-yl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Bromopyridin-2-yl)thiazol-2-amine is a heterocyclic compound that contains both pyridine and thiazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromopyridin-2-yl)thiazol-2-amine typically involves the reaction of 6-bromo-2-pyridinecarboxylic acid with thioamides under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
4-(6-Bromopyridin-2-yl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
4-(6-Bromopyridin-2-yl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用机制
相似化合物的比较
Similar Compounds
4-((6-Bromopyridin-2-yl)methyl)morpholine: Similar in structure but contains a morpholine ring instead of a thiazole ring.
Ethyl 4-(6-bromo-2-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Contains a pyrimidine ring and an ester group.
Uniqueness
4-(6-Bromopyridin-2-yl)thiazol-2-amine is unique due to the presence of both pyridine and thiazole rings, which confer distinct chemical properties and reactivity.
生物活性
4-(6-Bromopyridin-2-yl)thiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring linked to a brominated pyridine moiety, which is crucial for its biological activity.
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various protein kinases involved in cell proliferation, particularly CDK4 and CDK6, which are critical in cancer cell cycle regulation .
- Antimicrobial Activity : The thiazole nucleus is known for its antimicrobial properties, likely due to its ability to disrupt bacterial lipid biosynthesis and other cellular functions .
- Antitumor Activity : The compound's structure allows it to interact with specific receptors or enzymes that are overexpressed in cancer cells, leading to reduced proliferation and increased apoptosis in tumor cells .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various thiazole derivatives found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating a strong potential for therapeutic use.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 32 | Antibacterial |
| Standard (Norfloxacin) | 16 | Antibacterial |
| Standard (Fluconazole) | 8 | Antifungal |
Anticancer Activity
In vitro studies have demonstrated that this compound has promising anticancer properties against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The following table summarizes the IC50 values obtained from these studies:
Case Studies
- Anticancer Screening : In a study involving various thiazole derivatives, this compound was identified as one of the most active compounds against MCF7 cells, showing a significant reduction in cell viability compared to untreated controls .
- Molecular Docking Studies : Molecular docking simulations indicated that this compound binds effectively within the active sites of target proteins associated with cancer progression, suggesting a mechanism for its anticancer effects .
属性
IUPAC Name |
4-(6-bromopyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-7-3-1-2-5(11-7)6-4-13-8(10)12-6/h1-4H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERQCRMOKFSOHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














